Adenine-13C5,15N5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

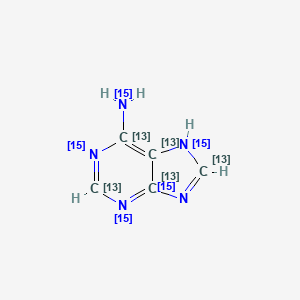

C5H5N5 |

|---|---|

Molecular Weight |

145.057 g/mol |

IUPAC Name |

7H-purin-6-(15N)amine |

InChI |

InChI=1S/C5H5N5/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H3,6,7,8,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1 |

InChI Key |

GFFGJBXGBJISGV-IIYFYTTLSA-N |

Isomeric SMILES |

[13CH]1=[15N][13C]2=[15N][13CH]=[15N][13C](=[13C]2[15NH]1)[15NH2] |

Canonical SMILES |

C1=NC2=NC=NC(=C2N1)N |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Molecular Structure and Application of Adenine-¹³C₅,¹⁵N₅

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Adenine-¹³C₅,¹⁵N₅, a stable isotope-labeled (SIL) version of the purine nucleobase, adenine. It details the molecular structure, physicochemical properties, and common applications, with a focus on its utility in advanced research methodologies.

Introduction to Adenine and Stable Isotope Labeling

Adenine is a fundamental component of nucleic acids (DNA and RNA) and the energy-carrying molecule adenosine triphosphate (ATP).[][2] Its purine structure, consisting of two fused rings, is central to its role in genetic information storage and cellular metabolism.[2]

Stable isotope labeling is a powerful technique that replaces atoms in a molecule with their heavier, non-radioactive isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N).[3] This substitution creates a molecule that is chemically identical to its natural counterpart but has a greater mass.[4] This mass difference allows researchers to trace the path of the labeled molecule through complex biological systems using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Adenine-¹³C₅,¹⁵N₅ is a fully labeled isotopologue where all carbon and nitrogen atoms have been replaced with their heavy stable isotopes.

Molecular Structure of Adenine-¹³C₅,¹⁵N₅

The core molecular structure of Adenine-¹³C₅,¹⁵N₅ is identical to that of naturally occurring adenine (also known as the M+0 isotopologue). It consists of a purine skeleton, which is a heterocyclic aromatic compound composed of a pyrimidine ring fused to an imidazole ring. An amine group is attached to the C-6 position of the purine ring.

The key distinction lies in its isotopic composition:

-

Five Carbon-13 (¹³C) Atoms: Every carbon atom in the purine ring system is a ¹³C isotope instead of the more common ¹²C.

-

Five Nitrogen-15 (¹⁵N) Atoms: Every nitrogen atom, both within the rings and in the exocyclic amine group, is a ¹⁵N isotope instead of the more abundant ¹⁴N.

This complete labeling results in a significant and easily detectable mass shift compared to the unlabeled compound, making it an excellent tracer for metabolic flux analysis and a standard for quantitative proteomics and metabolomics.

Physicochemical Properties

The primary physical difference imparted by isotopic labeling is an increase in molecular weight. While properties like solubility, melting point, and chemical reactivity are nearly identical to the unlabeled form, the mass is distinct. This allows for clear differentiation in analytical instruments.

Table 1: Comparison of Physicochemical Properties

| Property | Natural Adenine | Adenine-¹³C₅,¹⁵N₅ |

| Molecular Formula | C₅H₅N₅ | [¹³C]₅H₅[¹⁵N]₅ |

| Average Molecular Weight ( g/mol ) | 135.13 | approx. 145.07 |

| Monoisotopic Mass (Da) | 135.054 | approx. 145.038 |

Note: The molecular weight of the labeled compound is calculated based on the atomic masses of the ¹³C and ¹⁵N isotopes.

Applications in Research

Adenine-¹³C₅,¹⁵N₅ is a critical tool for elucidating complex biological processes.

-

Metabolomics and Metabolic Flux Analysis (MFA): By introducing the labeled adenine into a biological system (e.g., cell culture), researchers can track its incorporation into downstream metabolites like ATP, ADP, and nucleic acids. Mass spectrometry analysis reveals the rate of synthesis and turnover of these crucial molecules, providing a dynamic view of cellular metabolism.

-

Nucleic Acid Structural Studies: In NMR spectroscopy, the ¹³C and ¹⁵N labels provide additional nuclear spin information. Site-specific incorporation of labeled adenine can help resolve complex RNA or DNA structures and study their dynamics, which is often challenging with uniformly labeled molecules due to signal overlap.

-

Quantitative Analysis: Adenine-¹³C₅,¹⁵N₅ can be used as an internal standard in quantitative mass spectrometry assays. Because it co-elutes with natural adenine during chromatography but is separated by mass, it allows for highly accurate and precise quantification of adenine levels in biological samples.

Generalized Experimental Protocol: Stable Isotope Labeling in Cell Culture

This protocol outlines a typical workflow for using Adenine-¹³C₅,¹⁵N₅ to trace nucleotide metabolism in cultured mammalian cells via Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Cell Culture and Labeling: a. Culture cells to a desired confluency (typically 70-80%) in standard growth medium. b. Prepare the labeling medium by supplementing base medium (lacking natural adenine/adenosine) with Adenine-¹³C₅,¹⁵N₅ to a final concentration of 10-100 µM. c. Remove the standard medium, wash the cells once with phosphate-buffered saline (PBS), and add the prepared labeling medium. d. Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and incorporation of the labeled adenine into cellular metabolites.

2. Metabolite Extraction: a. At each time point, rapidly aspirate the labeling medium. b. Immediately wash the cell monolayer with ice-cold 0.9% NaCl solution to remove extracellular metabolites. c. Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol / 20% water) to the plate and scrape the cells. d. Transfer the cell lysate to a microcentrifuge tube. e. Vortex thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins. f. Centrifuge at maximum speed (e.g., >14,000 x g) for 10 minutes at 4°C. g. Transfer the supernatant, which contains the polar metabolites, to a new tube.

3. Sample Preparation for LC-MS Analysis: a. Dry the metabolite extract using a vacuum concentrator. b. Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile / 50% water) just prior to injection. c. Centrifuge the reconstituted sample to pellet any insoluble debris. d. Transfer the clear supernatant to an autosampler vial for analysis.

4. LC-MS Data Acquisition: a. Employ a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled with a liquid chromatography system. b. Separate metabolites using an appropriate LC column (e.g., HILIC for polar metabolites). c. The mass spectrometer will detect the mass-to-charge ratio (m/z) of the ions. d. Analyze the data to identify and quantify the different isotopologues (e.g., M+0 for unlabeled ATP, M+10 for fully labeled ATP from Adenine-¹³C₅,¹⁵N₅) over the time course.

Visualization of Experimental and Data Workflow

The following diagram illustrates the logical flow of a stable isotope labeling experiment, from the introduction of the tracer to the final data interpretation.

Caption: Logical workflow for a stable isotope labeling experiment.

References

Adenine-13C5,15N5: A Technical Guide to its Chemical Properties, Purity, and Application in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, purity specifications, and analytical methodologies for the stable isotope-labeled compound, Adenine-13C5,15N5. This molecule is a critical tool in metabolic research, enabling precise tracing of adenine's metabolic fate in various biological systems.

Core Chemical Properties

This compound is a synthetic form of adenine where all five carbon atoms are replaced with the stable isotope carbon-13 (¹³C), and all five nitrogen atoms are replaced with the stable isotope nitrogen-15 (¹⁵N). This heavy labeling provides a distinct mass shift, making it an ideal internal standard or tracer for mass spectrometry-based and NMR-based metabolomics studies. The fundamental chemical properties are summarized in Table 1. The physical properties, such as melting point and solubility, are expected to be nearly identical to those of unlabeled adenine.

| Property | Value | Source |

| Molecular Formula | ¹³C₅H₅¹⁵N₅ | Calculated |

| Molecular Weight | 145.08 g/mol | Calculated |

| Monoisotopic Mass | 145.0556 Da | Calculated |

| Appearance | White to off-white crystalline powder | Inferred from similar compounds |

| Melting Point | Decomposes at 360-365 °C | --INVALID-LINK-- |

| Solubility in Water | 0.103 g/100 mL (at 25 °C) | --INVALID-LINK-- |

| CAS Number | Not available | N/A |

Purity and Quality Control

The utility of this compound in quantitative studies is directly dependent on its chemical and isotopic purity. Reputable suppliers provide a Certificate of Analysis (CoA) with each batch, detailing the results of quality control testing. A summary of typical purity specifications is provided in Table 2.

| Parameter | Specification | Analytical Method |

| Chemical Purity | ≥98% | High-Performance Liquid Chromatography (HPLC) |

| Isotopic Purity (¹³C) | ≥99 atom % | Mass Spectrometry (MS) |

| Isotopic Purity (¹⁵N) | ≥98 atom % | Mass Spectrometry (MS) |

| Identity Confirmation | Conforms to structure | ¹H-NMR, ¹³C-NMR, MS |

| Common Impurities | Residual solvents, related purines | Gas Chromatography (GC), HPLC |

Experimental Protocols

This compound is primarily used as a tracer to elucidate metabolic pathways and as an internal standard for the quantification of unlabeled adenine and its metabolites. Below are representative protocols for its application in mass spectrometry and NMR spectroscopy.

Mass Spectrometry-Based Metabolite Tracing

This protocol outlines a general workflow for a stable isotope tracing experiment using this compound to monitor its incorporation into the cellular nucleotide pool.

Methodology:

-

Cell Culture: Plate cells at a desired density and allow them to adhere and grow in standard culture medium.

-

Labeling: Replace the standard medium with a medium containing a known concentration of this compound.

-

Incubation: Incubate the cells for various time points to allow for the uptake and metabolism of the labeled adenine.

-

Metabolism Quenching: Rapidly quench metabolic activity by washing the cells with ice-cold phosphate-buffered saline (PBS) and then adding a cold extraction solvent (e.g., 80% methanol).

-

Extraction: Lyse the cells and extract the metabolites.

-

Centrifugation: Pellet cellular debris by centrifugation at high speed.

-

Sample Preparation: Collect the supernatant containing the metabolites and dry it down under a stream of nitrogen or using a vacuum concentrator.

-

Analysis: Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis. Analyze the samples to determine the mass isotopologue distribution of adenine-containing metabolites like AMP, ADP, and ATP.

NMR-Based Analysis

Fully labeled adenine provides a powerful tool for NMR studies due to the high sensitivity of ¹⁵N chemical shifts to changes in the local chemical environment.

Methodology:

-

Sample Preparation: Dissolve a precise amount of this compound in a deuterated solvent (e.g., DMSO-d₆).

-

NMR Acquisition: Acquire one-dimensional and two-dimensional NMR spectra (e.g., ¹H, ¹³C, ¹⁵N, HSQC). The full labeling allows for the unambiguous assignment of all carbon and nitrogen signals.

-

Data Analysis: Process the spectra and analyze the chemical shifts and coupling constants to study tautomerism, protonation states, and interactions with other molecules.

Application in Signaling and Metabolic Pathways

Exogenously supplied adenine is incorporated into the cellular nucleotide pool primarily through the purine salvage pathway. This pathway is crucial for recycling purine bases and is less energy-intensive than de novo synthesis. This compound can be used to trace the flux through this pathway.

Synthesis and Isotopic Enrichment of Adenine-¹³C₅,¹⁵N₅: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic enrichment of Adenine-¹³C₅,¹⁵N₅, a fully labeled isotopologue of adenine. This document details the theoretical basis for its synthesis, outlines a plausible multi-step chemo-enzymatic pathway, and discusses its applications in metabolic research and drug development.

Introduction

Adenine, a fundamental component of nucleic acids, coenzymes, and signaling molecules, plays a central role in cellular metabolism and genetics. The use of stable isotope-labeled adenine, particularly the fully enriched Adenine-¹³C₅,¹⁵N₅, offers a powerful tool for researchers. This isotopologue serves as a tracer in metabolic flux analysis, a standard in quantitative mass spectrometry-based assays, and a probe in nuclear magnetic resonance (NMR) studies of biomolecular structure and dynamics. The complete labeling of all carbon and nitrogen atoms provides distinct mass shifts and unique NMR spectral properties, enabling unambiguous tracking and quantification in complex biological systems.

Theoretical Basis for Synthesis: The De Novo Purine Biosynthesis Pathway

The most logical approach to the total synthesis of Adenine-¹³C₅,¹⁵N₅ is to mimic the principles of the de novo purine biosynthesis pathway. This evolutionarily conserved metabolic route constructs the purine ring from simple, readily available precursors. Understanding the origin of each atom in the adenine ring is crucial for designing a synthesis strategy that incorporates the desired isotopes.

The atoms of the purine ring are derived from the following precursors:

-

N1: Aspartate

-

C2 and C8: Formate (via 10-formyltetrahydrofolate)

-

N3 and N9: Glutamine

-

C4, C5, and N7: Glycine

-

C6: Carbon Dioxide (as bicarbonate)

Therefore, to synthesize Adenine-¹³C₅,¹⁵N₅, one would require the following isotopically labeled starting materials:

-

[¹⁵N]Aspartate

-

[¹³C]Formate

-

[¹⁵N₂]Glutamine (amide nitrogen for N3 and N9)

-

[¹³C₂, ¹⁵N]Glycine

-

[¹³C]Bicarbonate

These precursors would be incorporated into the purine ring through a series of enzymatic or chemical reactions that replicate the steps of the de novo pathway.

Proposed Chemo-Enzymatic Synthesis Workflow

While a complete, step-by-step chemical synthesis of Adenine-¹³C₅,¹⁵N₅ is not extensively documented in a single source, a plausible chemo-enzymatic approach can be constructed based on known biochemical transformations and synthetic organic chemistry principles. This workflow would involve the enzymatic synthesis of an isotopically labeled purine precursor, followed by chemical modifications to yield the final product.

Caption: Proposed chemo-enzymatic workflow for Adenine-¹³C₅,¹⁵N₅ synthesis.

Experimental Protocols

Step 1: Enzymatic Synthesis of [¹³C₅,¹⁵N₄]Inosine Monophosphate (IMP)

This step would involve a multi-enzyme, single-pot reaction mixture containing the enzymes of the de novo purine biosynthesis pathway.

-

Reaction Components:

-

Ribose-5-phosphate

-

[¹³C₂, ¹⁵N]Glycine

-

[¹⁵N]Aspartate

-

[¹⁵N₂]Glutamine

-

[¹³C]Formate (as a source for 10-formyltetrahydrofolate)

-

[¹³C]Bicarbonate

-

ATP (as an energy source)

-

A mixture of purified enzymes from the de novo pathway (e.g., PRPP synthetase, amidophosphoribosyltransferase, etc.)

-

Appropriate buffers and cofactors (e.g., Mg²⁺, K⁺, tetrahydrofolate)

-

-

Procedure:

-

Combine all precursors, cofactors, and enzymes in a reaction vessel at an optimal pH and temperature (typically pH 7.5-8.0 and 37°C).

-

Incubate the reaction mixture for a sufficient time to allow for the conversion of the precursors to IMP.

-

Monitor the reaction progress using techniques such as HPLC or LC-MS.

-

Purify the resulting [¹³C₅,¹⁵N₄]IMP using ion-exchange chromatography.

-

Step 2: Conversion of [¹³C₅,¹⁵N₄]IMP to [¹³C₅,¹⁵N₅]Adenosine Monophosphate (AMP)

This conversion involves two enzymatic steps.

-

Reaction Components:

-

Purified [¹³C₅,¹⁵N₄]IMP

-

[¹⁵N]Aspartate

-

GTP (as an energy source)

-

Adenylosuccinate synthetase

-

Adenylosuccinate lyase

-

Appropriate buffer

-

-

Procedure:

-

Incubate [¹³C₅,¹⁵N₄]IMP with adenylosuccinate synthetase, [¹⁵N]aspartate, and GTP to form [¹³C₅,¹⁵N₅]adenylosuccinate.

-

Add adenylosuccinate lyase to the reaction mixture to cleave fumarate, yielding [¹³C₅,¹⁵N₅]AMP.

-

Purify the [¹³C₅,¹⁵N₅]AMP using ion-exchange chromatography.

-

Step 3: Hydrolysis of [¹³C₅,¹⁵N₅]AMP to [¹³C₅,¹⁵N₅]Adenine

This final step involves the removal of the ribose-phosphate moiety.

-

Procedure:

-

Subject the purified [¹³C₅,¹⁵N₅]AMP to acid hydrolysis (e.g., with 1M HCl at 100°C).

-

Neutralize the reaction mixture.

-

Purify the resulting [¹³C₅,¹⁵N₅]Adenine using reverse-phase HPLC.

-

Quantitative Data

The following table summarizes the expected isotopic incorporation and mass shifts for the key molecules in the synthesis of Adenine-¹³C₅,¹⁵N₅.

| Compound | Molecular Formula (Unlabeled) | Molecular Weight (Unlabeled) | Molecular Formula (Labeled) | Molecular Weight (Labeled) | Mass Shift (Da) |

| Glycine | C₂H₅NO₂ | 75.07 | ¹³C₂H₅¹⁵NO₂ | 78.06 | +3 |

| Aspartate | C₄H₇NO₄ | 133.10 | C₄H₇¹⁵NO₄ | 134.10 | +1 |

| Glutamine | C₅H₁₀N₂O₃ | 146.14 | C₅H₁₀¹⁵N₂O₃ | 148.13 | +2 |

| Formate | CHO₂⁻ | 45.02 | ¹³CHO₂⁻ | 46.02 | +1 |

| Adenine | C₅H₅N₅ | 135.13 | ¹³C₅H₅¹⁵N₅ | 145.10 | +10 |

Isotopic Enrichment: The final isotopic enrichment of Adenine-¹³C₅,¹⁵N₅ is expected to be >98%, contingent on the purity of the starting labeled precursors. The enrichment level should be verified by high-resolution mass spectrometry.

Applications in Research and Drug Development

The primary application of Adenine-¹³C₅,¹⁵N₅ is as a tracer to study the dynamics of adenine metabolism and its downstream products.

Metabolic Flux Analysis

By introducing Adenine-¹³C₅,¹⁵N₅ into a biological system, researchers can trace its incorporation into various metabolic pools, including:

-

Nucleic Acids (DNA and RNA): To study the rates of DNA replication and transcription.

-

ATP and other Nucleotide Triphosphates: To investigate energy metabolism and signaling pathways.

-

Coenzymes (NAD⁺, FAD): To understand redox biology and its role in cellular processes.

The workflow for such a study is depicted below.

Caption: Workflow for a stable isotope tracer study using Adenine-¹³C₅,¹⁵N₅.

Adenine Salvage Pathway

Adenine-¹³C₅,¹⁵N₅ can be used to specifically investigate the adenine salvage pathway, which recycles free adenine back into the nucleotide pool. This is particularly relevant in tissues with low de novo synthesis capacity.

Caption: Tracing Adenine-¹³C₅,¹⁵N₅ through the adenine salvage pathway.

Conclusion

The synthesis of Adenine-¹³C₅,¹⁵N₅, while complex, provides an invaluable tool for the scientific community. By leveraging the principles of the de novo purine biosynthesis pathway, it is theoretically possible to achieve high levels of isotopic enrichment. The resulting fully labeled adenine can be employed in a wide range of applications, from fundamental metabolic research to preclinical drug development, offering unparalleled insights into the intricate network of adenine metabolism.

The Signature of Life: A Technical Guide to the Natural Abundance of ¹³C and ¹⁵N Isotopes in Adenine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural abundance of stable carbon (¹³C) and nitrogen (¹⁵N) isotopes in adenine, a fundamental component of nucleic acids and energy metabolism. Understanding the subtle variations in these isotopic signatures offers a powerful tool for tracing metabolic pathways, elucidating biosynthetic origins, and potentially developing novel diagnostic and therapeutic strategies. This document outlines the current knowledge on adenine's isotopic composition, details the experimental protocols for its measurement, and illustrates key metabolic and analytical workflows.

Data Presentation: Natural Abundance of ¹³C and ¹⁵N in Adenine

The natural abundance of ¹³C and ¹⁵N in adenine is not constant and varies depending on the source organism and its metabolic state. These variations, though small, are significant and can be precisely measured. The data is typically expressed in delta (δ) notation in parts per thousand (‰) relative to international standards.

| Sample Source | δ¹³C (‰ vs. VPDB) | δ¹⁵N (‰ vs. Air) | Reference |

| Spinach | -19.8 ± 0.1 | Not Reported | [1] |

| Coastal Sediment | Not Reported | Not Reported | [1] |

| Adenine Standard | -7.0 ± 1.0 | Not Reported | [1] |

Note: VPDB (Vienna Pee Dee Belemnite) is the standard for carbon isotope ratios, and atmospheric air is the standard for nitrogen isotope ratios. The data from spinach and coastal sediment represents the isotopic composition of adenine within a complex biological matrix.

The Significance of Isotopic Abundance in Adenine Metabolism

While the direct role of natural isotopic abundance of adenine in signaling pathways is an emerging area of research, the use of stable isotope labeling with ¹³C and ¹⁵N has become an indispensable tool for studying adenine nucleotide metabolism and its role in cellular signaling. By introducing isotopically enriched precursors, researchers can trace the flow of carbon and nitrogen atoms through the intricate network of metabolic pathways, providing insights into:

-

De Novo Purine Biosynthesis: Elucidating the contribution of various precursors like glycine, formate, glutamine, aspartate, and carbon dioxide to the formation of the purine ring.

-

Salvage Pathways: Quantifying the extent to which cells recycle pre-existing purine bases to synthesize nucleotides, a crucial process for cellular economy.

-

Metabolic Flux Analysis: Determining the rates of metabolic reactions within a network, offering a dynamic view of cellular metabolism in response to physiological or pathological stimuli.

-

Drug Development: Assessing the metabolic fate of drug candidates and understanding their impact on nucleotide metabolism.

Experimental Protocols: Determining ¹³C and ¹⁵N Abundance in Adenine

The precise measurement of the natural abundance of ¹³C and ¹⁵N in specific compounds like adenine requires sophisticated analytical techniques. A common and highly sensitive method involves High-Performance Liquid Chromatography (HPLC) coupled with Isotope Ratio Mass Spectrometry (IRMS).

Compound-Specific Isotope Analysis (CSIA) of Adenine

1. Sample Preparation and Hydrolysis:

-

Biological samples (e.g., tissues, cells, nucleic acid extracts) are first hydrolyzed to break down DNA and RNA into their constituent nucleobases. This is typically achieved through acid hydrolysis (e.g., using formic acid or hydrochloric acid) under controlled temperature and time to release adenine along with other purine and pyrimidine bases.

2. Chromatographic Separation:

-

The resulting hydrolysate, a complex mixture of molecules, is then injected into an HPLC system.

-

A reversed-phase or hydrophilic interaction liquid chromatography (HILIC) column is used to separate adenine from other nucleobases and interfering compounds. The choice of column and mobile phase composition is critical for achieving clean separation and preventing isotopic fractionation during the chromatographic process.

3. Isotope Ratio Mass Spectrometry (IRMS):

-

The separated adenine fraction from the HPLC is then introduced into the IRMS system.

-

For carbon isotope analysis (δ¹³C), the adenine is combusted at a high temperature (typically >900°C) in the presence of an oxidant (e.g., copper oxide) to convert it quantitatively into carbon dioxide (CO₂).

-

For nitrogen isotope analysis (δ¹⁵N), the adenine is similarly converted to nitrogen gas (N₂).

-

The resulting gas is then introduced into the mass spectrometer, where the ion source ionizes the gas molecules.

-

The ions are accelerated and separated in a magnetic field based on their mass-to-charge ratio. For CO₂, the mass spectrometer measures the ratio of ¹³CO₂ (mass 45) to ¹²CO₂ (mass 44). For N₂, the ratio of ²⁹N₂ (¹⁴N¹⁵N) to ²⁸N₂ (¹⁴N¹⁴N) is measured.

-

The measured isotope ratios of the sample are compared to those of a calibrated reference gas, and the results are expressed in the delta notation (‰).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in adenine isotope analysis.

Conclusion

The natural abundance of ¹³C and ¹⁵N isotopes in adenine provides a valuable window into the metabolic history and physiological state of an organism. While direct links to signaling are still being explored, the methodologies developed for these measurements are paramount for stable isotope tracing studies, which have revolutionized our understanding of nucleotide metabolism. For researchers in drug development and life sciences, harnessing the power of stable isotope analysis of adenine and other key metabolites will continue to be a critical tool for innovation and discovery.

References

Applications of Stable Isotope-Labeled Adenine in Research: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction to Stable Isotope Labeling with Adenine

Stable isotope labeling is a powerful, non-radioactive technique for tracing the metabolic fate of molecules within biological systems. By replacing atoms like Carbon-12 (¹²C) or Nitrogen-14 (¹⁴N) with their heavier, stable isotopes (e.g., ¹³C or ¹⁵N), researchers can distinguish labeled molecules from their endogenous counterparts using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1][2][3] This allows for precise measurement of metabolic fluxes, absolute quantification of metabolites, and detailed pharmacokinetic analysis.

Adenine, a fundamental purine nucleobase, is a cornerstone of cellular function. It is a critical component of nucleic acids (DNA and RNA), the primary energy currency adenosine triphosphate (ATP), and essential cofactors like NAD and FAD.[4] Consequently, stable isotope-labeled (SIL) adenine and its derivatives (e.g., adenosine) are invaluable tools for investigating cellular energy homeostasis, nucleotide metabolism, and signaling pathways.[4] This guide details the core applications, experimental protocols, and data interpretation associated with the use of stable isotope-labeled adenine in modern research.

Core Applications

The unique biochemical roles of adenine lend its stable isotope-labeled analogues to three primary research applications: tracing metabolic pathways, serving as internal standards for absolute quantification, and aiding in drug development.

Tracing Metabolic Pathways (Metabolic Flux Analysis)

Metabolic flux analysis (MFA) uses stable isotope tracers to map the flow of atoms through a metabolic network, enabling the quantification of reaction rates. When cells are supplied with labeled adenine, it is incorporated into the cellular nucleotide pool primarily through the purine salvage pathway . This pathway recycles nucleobases to synthesize nucleotides, a less energy-intensive alternative to the de novo synthesis pathway.

By tracking the rate and extent of isotope incorporation into adenosine monophosphate (AMP), adenosine diphosphate (ADP), ATP, and subsequently into RNA and DNA, researchers can:

-

Elucidate Pathway Activity: Quantify the contribution of the salvage pathway versus de novo synthesis in various cell types and conditions, such as in cancer cells which often exhibit altered metabolism.

-

Study Disease Metabolism: Investigate how diseases or genetic mutations affect purine metabolism.

-

Identify Drug Targets: Assess how therapeutic agents impact nucleotide synthesis and energy metabolism.

Absolute Quantification via Isotope Dilution Mass Spectrometry

Accurate measurement of metabolite concentrations is critical but often hindered by sample loss during preparation and matrix effects during analysis, where co-eluting molecules interfere with the ionization process in a mass spectrometer. Isotope dilution mass spectrometry overcomes these challenges by using a stable isotope-labeled version of the analyte as an internal standard (IS).

A known quantity of SIL-adenine (or a related nucleotide like ¹³C₅-cAMP) is spiked into a biological sample at the earliest stage of processing. Because the SIL internal standard is chemically identical to the endogenous analyte, it experiences the same extraction inefficiencies and matrix effects. The ratio of the endogenous (light) analyte to the spiked (heavy) standard is measured by LC-MS/MS. Since the amount of the added standard is known, the absolute concentration of the endogenous metabolite can be calculated with high precision and accuracy. This is the gold-standard method for quantifying adenine and its nucleotides in cells and tissues.

Applications in Drug Development and Pharmacokinetics

Stable isotope tracers are integral to drug development for studying absorption, distribution, metabolism, and excretion (ADME) profiles. If an investigational drug contains an adenine moiety, incorporating stable isotopes allows it to be distinguished from endogenous adenine-containing molecules. This enables precise tracking of the drug's journey and transformation within the body.

Furthermore, SIL-adenine can be used to study the pharmacodynamic effects of drugs—how a drug affects the body. For example, researchers can use tracing techniques to measure how a drug alters ATP production or purine synthesis rates, providing critical insights into its mechanism of action and efficacy.

Key Experimental Protocols

The following sections provide detailed, representative methodologies for the two primary applications of SIL-adenine: metabolic tracing and absolute quantification.

Protocol: ¹⁵N-Adenine Tracing in Cell Culture

This protocol outlines the key steps for tracing the incorporation of ¹⁵N-labeled adenine into the intracellular nucleotide pools of cultured cells.

-

Medium Preparation: Prepare a cell culture medium containing the desired final concentration of [¹⁵N₅]-Adenine. The base medium should be appropriate for the cell line, but it is crucial to use dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled adenine and related molecules that would compete with the tracer.

-

Cell Seeding and Growth: Seed cells in multi-well plates (e.g., 6-well plates) and grow them to the desired confluency (typically 75-80%) in standard, unlabeled medium.

-

Labeling Initiation: Remove the standard medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and add the prepared ¹⁵N-adenine-containing labeling medium to the cells. Place the cells back into the incubator. This marks time zero (t=0).

-

Time-Course Sampling: At designated time points (e.g., 0, 30 min, 1 hr, 4 hr, 12 hr, 24 hr), harvest the cells for metabolite extraction.

-

Metabolite Extraction:

-

Quickly aspirate the labeling medium.

-

Place the culture plate on dry ice to quench all metabolic activity instantly.

-

Wash the cell monolayer twice with ice-cold PBS to remove any remaining extracellular label.

-

Add 600 µL of ice-cold (-80°C) 80% methanol/20% water solution to each well.

-

Use a cell scraper to detach the cells into the methanol solution.

-

Transfer the cell extract to a microcentrifuge tube.

-

Centrifuge at maximum speed (~16,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.

-

Transfer the supernatant, which contains the metabolites, to a new tube. Store at -80°C until analysis.

-

-

LC-MS/MS Analysis: Analyze the extracts using a liquid chromatography system coupled to a tandem mass spectrometer. The system is configured to separate adenine nucleotides (AMP, ADP, ATP) and detect the mass-to-charge ratios (m/z) of both their unlabeled (M+0) and labeled ([¹⁵N₅]-labeled, M+5) forms.

-

Data Analysis: Calculate the fractional enrichment of the ¹⁵N label in each metabolite at each time point by dividing the peak area of the labeled isotopologue (M+5) by the sum of the peak areas of all isotopologues.

Protocol: Quantification of AMP using a Labeled Internal Standard

This protocol describes the use of a stable isotope-labeled internal standard for the absolute quantification of Adenosine Monophosphate (AMP) in cell extracts.

-

Preparation of Standards:

-

Prepare a stock solution of unlabeled AMP of known concentration (e.g., 1 mg/mL) in MS-grade water.

-

Prepare a stock solution of the stable isotope-labeled internal standard (e.g., [¹³C₁₀,¹⁵N₅]-AMP or [¹³C₅]-AMP) at a known concentration.

-

Create a series of calibration curve standards by serially diluting the unlabeled AMP stock solution. Spike each calibration standard with a fixed concentration of the internal standard.

-

-

Sample Preparation and Extraction:

-

Harvest cells and quench metabolism as described in the tracing protocol (steps 3.1.5.a-c).

-

Prepare an extraction solvent (e.g., 80% methanol) that is pre-spiked with the internal standard at a known concentration (e.g., 10 µM).

-

Add the spiked extraction solvent to the cells, scrape, and collect the lysate.

-

Centrifuge to pellet debris and collect the metabolite-containing supernatant.

-

-

LC-MS/MS Analysis:

-

Inject the calibration standards and the samples onto an LC-MS/MS system.

-

Use a suitable chromatography method (e.g., HILIC or reversed-phase with an ion-pairing agent) to achieve separation of AMP from other metabolites.

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Set up two MRM transitions: one for the endogenous (light) AMP and one for the labeled (heavy) internal standard.

-

-

Quantification:

-

For each calibration standard, calculate the ratio of the peak area of the light AMP to the peak area of the heavy internal standard.

-

Plot these peak area ratios against the known concentrations of the standards to generate a linear calibration curve.

-

Calculate the peak area ratio for each biological sample.

-

Determine the concentration of AMP in the samples by interpolating their peak area ratios on the calibration curve.

-

Quantitative Data Examples

The data generated from experiments using SIL-adenine can be summarized to provide clear, comparative insights.

Table 1: Isotopic Enrichment in Purine Nucleotides after [¹⁵N]Glycine Tracing

This table, adapted from data on de novo purine synthesis, illustrates how isotopic enrichment can be tracked over time. While the tracer is glycine, the principle is identical for a labeled adenine tracer in the salvage pathway. The data show a faster incorporation rate in purine-depleted cells, indicating an upregulation of the synthesis pathway.

| Time (hours) | Metabolite | % ¹⁵N Enrichment (Purine-Rich Media) | % ¹⁵N Enrichment (Purine-Depleted Media) |

| 0.5 | IMP | 5.5% | 10.2% |

| AMP | 3.1% | 6.5% | |

| GMP | 2.5% | 4.8% | |

| 1.0 | IMP | 10.8% | 20.5% |

| AMP | 6.2% | 12.9% | |

| GMP | 5.1% | 9.5% | |

| 1.5 | IMP | 15.2% | 28.0% |

| AMP | 9.0% | 18.5% | |

| GMP | 7.5% | 14.2% |

Data adapted from Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis.

Table 2: Performance of an LC-MS/MS Method for Nucleotide Quantification

This table summarizes the validation parameters for an assay designed to quantify adenosine, guanosine, and inosine nucleotides using stable isotope-labeled internal standards. It demonstrates the high precision and accuracy of the isotope dilution method.

| Analyte | Linear Range (pmol/sample) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (% Deviation) |

| Adenosine Nucleotides | 10.0 – 2000 | 1.7% – 8.5% | 3.4% – 9.1% | -11.5% to 14.7% |

| Guanosine Nucleotides | 1.0 – 200 | 2.5% – 12.3% | 4.5% – 10.8% | -9.8% to 11.2% |

| Inosine Nucleotides | 0.25 – 50.0 | 4.1% – 16.0% | 5.2% – 13.5% | -7.5% to 10.5% |

Data adapted from "A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells".

Visualizing Workflows and Pathways

Diagrams are essential for conceptualizing the complex processes involved in stable isotope labeling experiments.

Caption: The purine salvage pathway showing adenine incorporation into AMP via APRT.

Caption: Experimental workflow for stable isotope tracing with labeled adenine.

Caption: Workflow for absolute quantification using a stable isotope-labeled internal standard.

Conclusion

Stable isotope-labeled adenine is an indispensable tool in modern biological and biomedical research. Its application in metabolic flux analysis provides dynamic insights into the intricacies of purine metabolism, particularly in the context of diseases like cancer. As an internal standard, it provides the basis for highly accurate and precise quantification of adenine-containing biomolecules, a requirement for rigorous metabolomic and pharmaceutical studies. The continued development of high-resolution mass spectrometry and analytical software ensures that the utility of SIL-adenine will only expand, enabling researchers to probe the complex roles of adenine in cellular physiology and pathology with ever-increasing detail.

References

- 1. benchchem.com [benchchem.com]

- 2. Stable isotope labeling by essential nutrients in cell culture (SILEC) for accurate measurement of nicotinamide adenine dinucleotide metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Purine nucleotide depletion prompts cell migration by stimulating the serine synthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Adenine-13C5,15N5: Applications in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Adenine-13C5,15N5, a stable isotope-labeled compound crucial for metabolic research and drug development. We will delve into its suppliers, catalog information, and its application in elucidating complex biological pathways. This guide also offers a foundational experimental protocol for its use in metabolic flux analysis, alongside visualizations of key metabolic pathways involving adenine.

Introduction to Stable Isotope Tracing with this compound

Stable isotope-labeled compounds, such as this compound, are powerful tools in metabolomics and metabolic flux analysis (MFA). By replacing standard carbon (¹²C) and nitrogen (¹⁴N) atoms with their heavier, non-radioactive isotopes (¹³C and ¹⁵N), researchers can trace the metabolic fate of adenine through various biochemical pathways. This allows for the precise measurement of metabolic pathway activities and the elucidation of cellular responses to various stimuli or therapeutic interventions. Adenine, as a fundamental component of nucleotides (ATP, ADP, AMP), cofactors (NAD, FAD), and nucleic acids (DNA, RNA), is central to cellular bioenergetics, signaling, and proliferation. The dual labeling of adenine with both ¹³C and ¹⁵N provides a more detailed and constrained analysis of its metabolic transformations.

Supplier and Catalog Information

This compound is a specialized chemical offered by a limited number of suppliers. The primary supplier identified is MedChemExpress. For researchers interested in singly labeled isotopes or related labeled compounds, other reputable suppliers include Cambridge Isotope Laboratories, Invivochem, and Santa Cruz Biotechnology. Below is a summary of available isotopically labeled adenine and adenosine compounds.

| Product Name | Supplier | Catalog Number | Purity | Available Quantities |

| This compound | MedChemExpress | HY-B0152S2 | >98% | 1 mg, 5 mg, 10 mg |

| Adenine-13C5 | MedChemExpress | HY-B0152S3 | >98% | 1 mg, 5 mg, 10 mg |

| Adenine-15N5 | MedChemExpress | HY-B0152S4 | >98% | 1 mg, 5 mg, 10 mg |

| Adenosine (ribose-¹³C₅, 98%) | Cambridge Isotope Labs | CLM-3678 | 97% | 50 mg, 100 mg |

| Adenosine-15N5 | MedChemExpress | HY-B0228S11 | 99.9% | 1 mg, 5 mg, 10 mg |

| Adenosine 5′-triphosphate (¹³C₁₀, ¹⁵N₅) | Cambridge Isotope Labs | CNLM-4265-CA | 90% (in solution) | Inquire |

Experimental Protocol: Metabolic Flux Analysis Using this compound

The following is a generalized protocol for a metabolic flux analysis experiment using this compound in cultured cells. This protocol should be optimized based on the specific cell type and experimental goals.

Cell Culture and Isotope Labeling

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvesting.

-

Media Preparation: Prepare cell culture medium containing this compound at a known concentration. The concentration will depend on the specific experimental design and the natural abundance of adenine in the base medium.

-

Isotopic Labeling: Once cells have adhered and are growing, replace the standard medium with the isotope-containing medium.

-

Incubation: Culture the cells in the labeling medium for a sufficient period to achieve isotopic steady-state. This time will vary depending on the cell line's doubling time and the turnover rate of the metabolic pathways of interest. It is recommended to perform a time-course experiment to determine the optimal labeling duration.

Metabolite Extraction

-

Quenching Metabolism: Rapidly quench metabolic activity to prevent further enzymatic reactions. This is typically achieved by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

-

Extraction: Add a cold extraction solvent (e.g., 80:20 methanol:water) to the cells.

-

Cell Lysis and Collection: Scrape the cells and collect the cell lysate.

-

Centrifugation: Centrifuge the lysate to pellet protein and cell debris.

-

Sample Collection: Collect the supernatant containing the polar metabolites.

Mass Spectrometry Analysis

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

-

Chromatographic Separation: Separate the metabolites using an appropriate chromatography method, such as hydrophilic interaction liquid chromatography (HILIC).

-

Mass Spectrometry Detection: Analyze the eluting metabolites in the mass spectrometer to determine the mass isotopologue distribution (MID) for adenine and its downstream metabolites. The MID reveals the extent of ¹³C and ¹⁵N incorporation.

Data Analysis and Interpretation

-

Data Processing: Process the raw mass spectrometry data to identify and quantify the different isotopologues of adenine-containing metabolites.

-

Metabolic Flux Calculation: Use specialized software (e.g., INCA, Metran) to calculate the metabolic fluxes through the relevant pathways. This involves fitting the experimental MID data to a metabolic network model.

-

Pathway Visualization: Map the calculated fluxes onto metabolic pathway diagrams to visualize the flow of adenine through the network.

Adenine Metabolic Pathways

Adenine metabolism is a complex network of interconnected pathways, including de novo synthesis, salvage, and catabolism. Understanding these pathways is essential for interpreting data from stable isotope tracing experiments.

De Novo Purine Synthesis

The de novo pathway synthesizes purines from simpler precursors. The workflow culminates in the production of inosine monophosphate (IMP), which is a precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).

Caption: De Novo Purine Synthesis Pathway.

Purine Salvage Pathway

The salvage pathway recycles purine bases from the degradation of nucleotides and nucleic acids, which is a more energy-efficient process than de novo synthesis. Adenine phosphoribosyltransferase (APRT) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT) are key enzymes in this pathway.

Caption: Purine Salvage Pathway.

Adenine Catabolism and Interconversion

Adenine nucleotides are interconverted to maintain cellular energy charge and are ultimately catabolized to uric acid for excretion.

Caption: Adenine Catabolism Pathway.

Conclusion

This compound is an invaluable tool for researchers seeking to unravel the complexities of cellular metabolism. Its use in stable isotope tracing studies allows for the precise quantification of metabolic fluxes and provides a detailed understanding of how cells utilize adenine. This technical guide serves as a starting point for incorporating this powerful reagent into your research, from sourcing the compound to designing and interpreting metabolic flux experiments. As our understanding of the metabolic underpinnings of health and disease continues to grow, the application of stable isotope-labeled compounds like this compound will undoubtedly play a pivotal role in future discoveries and the development of novel therapeutic strategies.

Safety and Handling of Adenine-13C5,15N5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Safety Precautions

Adenine is classified as toxic if swallowed.[1][2][3][4][5] It is crucial to handle this compound with care in a laboratory setting.

Summary of Key Safety Information:

| Hazard Statement | Precautionary Measures |

| H301: Toxic if swallowed | P264: Wash hands and any exposed skin thoroughly after handling. |

| P270: Do not eat, drink or smoke when using this product. | |

| P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | |

| General Handling | Avoid dust formation. Use in a well-ventilated area. |

| Eye Contact | May cause eye irritation. |

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Personal Protective Equipment (PPE):

| Equipment | Recommendation |

| Gloves | Impervious gloves (e.g., nitrile) should be worn at all times. |

| Eye Protection | Safety glasses or goggles are mandatory. |

| Lab Coat | A standard laboratory coat should be worn to protect skin and clothing. |

| Respiratory Protection | If dust formation is likely, a NIOSH-approved respirator is recommended. |

First Aid Measures

In the event of exposure, follow these first aid guidelines:

| Exposure Route | First Aid Procedure |

| Ingestion | Rinse mouth. Immediately call a poison control center or seek medical attention. |

| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |

| Skin Contact | Remove contaminated clothing and rinse the affected area with plenty of water. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical advice if irritation persists. |

Storage and Stability

Proper storage is essential to maintain the integrity of Adenine-13C5,15N5.

| Condition | Recommendation |

| Temperature | Store in a cool, dry place. For long-term storage, refrigeration at +2°C to +8°C is recommended. Some suppliers suggest storage at -20°C for the powdered form. |

| Container | Keep the container tightly closed to prevent moisture absorption. |

| Light | Protect from light. |

| Solution Stability | Once in solution, it is recommended to store at -20°C for up to one month or at -80°C for up to six months to minimize degradation. |

Experimental Protocols and Handling

This compound is primarily used as a tracer in metabolic studies and as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Reconstitution of Lyophilized Powder

This protocol outlines the steps for preparing a stock solution from the powdered form.

-

Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent condensation of moisture.

-

Solvent Selection: Choose a suitable solvent based on the experimental requirements. Dimethyl sulfoxide (DMSO) and aqueous buffers are commonly used.

-

Dissolution:

-

Add the appropriate volume of solvent to the vial to achieve the desired stock concentration.

-

Vortex gently to mix. If the compound does not dissolve readily, brief sonication or warming may be necessary. For aqueous solutions, ensure the pH is appropriate for dissolution.

-

-

Storage: Store the stock solution as recommended in the "Storage and Stability" section.

Preparation of Calibration Standards for Mass Spectrometry

This protocol describes the preparation of a set of calibration standards for quantitative analysis.

-

Prepare Stock Solution: Reconstitute the this compound to a known concentration (e.g., 1 mg/mL) in a suitable solvent.

-

Serial Dilutions: Perform serial dilutions of the stock solution to create a series of working standards with concentrations that span the expected range of the analyte in the samples.

-

Matrix Matching: Whenever possible, prepare the calibration standards in a matrix that is identical to the sample matrix (e.g., blank plasma, cell lysate) to account for matrix effects.

-

Spiking: Add a known volume of each working standard to the blank matrix to create the final calibration standards.

-

Analysis: Analyze the calibration standards alongside the unknown samples to construct a calibration curve.

Visualization of Workflows and Pathways

Experimental Workflow: Enzymatic Incorporation of Labeled Adenine into RNA

The following diagram illustrates a typical workflow for incorporating this compound into an RNA molecule for structural and dynamic studies using NMR.

References

- 1. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. CN112683986A - Natural isotope calibration curve method for quantifying target analyte in sample - Google Patents [patents.google.com]

The Dynamic Duo: A Technical Guide to the Discovery and History of ¹³C and ¹⁵N Labeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and core methodologies of Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) stable isotope labeling. From the foundational experiments that shattered previous biological paradigms to the sophisticated techniques driving modern drug discovery, we provide a comprehensive overview for researchers leveraging these powerful tools.

A Paradigm Shift in Biology: The Dawn of Isotopic Tracing

The early 20th century saw a largely static view of biological constituents. The prevailing theory was one of "wear and tear," where the molecules that make up an organism were thought to be stable structures, only replaced when damaged. This perspective was fundamentally overturned in the 1930s and 1940s through the pioneering work of Rudolf Schoenheimer, David Rittenberg, and their colleagues at Columbia University. By employing the stable isotope ¹⁵N as a tracer, they demonstrated that the components of life are in a constant state of flux, a concept Schoenheimer termed the "dynamic state of body constituents."[1]

The Seminal Experiments: Unveiling Protein Turnover

Schoenheimer and Rittenberg's experiments were revolutionary in their design and implications. They synthesized amino acids, the building blocks of proteins, with an enriched abundance of the heavy nitrogen isotope, ¹⁵N. These labeled amino acids were then incorporated into the diet of laboratory animals.

Key Finding: Upon analysis of the animals' tissues, they discovered that the ¹⁵N was not only present in the urine, as would be expected from the metabolism of the ingested amino acids, but was also incorporated into the proteins of the body.[1] This was direct evidence that dietary amino acids were continuously replacing those in existing proteins, even in adult, non-growing animals. These groundbreaking studies showed that cellular proteins are not static but rather are in a constant flux of production and loss.[2]

Experimental Protocols of the Pioneers

The methodologies employed by Schoenheimer and his team, while rudimentary by today's standards, laid the groundwork for all subsequent stable isotope tracing studies.

Protocol 1: Early ¹⁵N Labeling for Protein Turnover Studies (Schoenheimer, Rittenberg, et al.)

-

Synthesis of Labeled Compounds: Amino acids, such as tyrosine and glycine, were synthesized to contain a high abundance of ¹⁵N.

-

Animal Feeding: The ¹⁵N-labeled amino acids were mixed into the diet of adult rats maintained on a controlled diet.

-

Sample Collection: Over a period of several days, urine and tissue samples were collected from the animals.

-

Isolation of Proteins and Amino Acids: Proteins were isolated from the collected tissues and hydrolyzed to release their constituent amino acids. Individual amino acids were then painstakingly isolated through a series of chemical precipitation and purification steps.

-

Isotope Analysis: The nitrogen from the isolated amino acids was converted into gaseous nitrogen (N₂). The isotopic composition of this gas was then analyzed using a mass spectrometer to determine the atom percent excess of ¹⁵N.

Quantitative Data from Foundational Studies

The quantitative results from these early experiments provided the irrefutable evidence for the dynamic state of proteins.

| Experiment | Labeled Compound | Duration | Key Finding | ¹⁵N Abundance (Atom % Excess) in Tissue Protein | Reference |

| Protein Turnover | ¹⁵N-Tyrosine | 10 days | A significant portion of the ingested ¹⁵N-tyrosine was incorporated into body proteins. | Approximately 50% of the ¹⁵N from the administered tyrosine was recovered in body proteins. | Schoenheimer, Ratner, and Rittenberg, 1939 |

| Amino Acid Interaction | ¹⁵N-Glycine | 3 days | Dietary glycine was shown to be a source for the nitrogen in other amino acids within the body's proteins. | Of the ¹⁵N administered as glycine, a considerable fraction was found in the nitrogen of other amino acids in tissue proteins. | Ratner, Rittenberg, Keston, and Schoenheimer, 1940 |

| Ammonia Utilization | ¹⁵N-Ammonium Citrate | 3 days | Ammonia in the body is utilized for the synthesis of amino acids and other nitrogenous compounds. | ¹⁵N was incorporated into various amino acids, demonstrating that ammonia is a source of nitrogen for their synthesis. | Foster, Schoenheimer, and Rittenberg, 1939 |

The Modern Era: High-Throughput and High-Resolution Analysis

The fundamental principles established by Schoenheimer and Rittenberg have been expanded upon with the advent of more sophisticated analytical technologies, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Today, ¹³C and ¹⁵N labeling are cornerstones of metabolomics and proteomics, enabling detailed investigations into cellular metabolism and function.

¹³C-Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of metabolic pathways within a cell. By providing cells with a ¹³C-labeled substrate, such as glucose, researchers can trace the path of the carbon atoms as they are incorporated into various metabolites.

Protocol 2: General Workflow for ¹³C-MFA in Cell Culture

-

Cell Culture: Cells are cultured in a defined medium where the primary carbon source (e.g., glucose) is replaced with its uniformly ¹³C-labeled counterpart (e.g., [U-¹³C₆]-glucose).

-

Isotopic Steady State: The cells are grown in the labeling medium for a sufficient period to achieve isotopic steady state, where the isotopic enrichment of intracellular metabolites becomes constant.

-

Metabolite Extraction: Metabolism is rapidly quenched, and intracellular metabolites are extracted from the cells.

-

LC-MS/MS Analysis: The extracted metabolites are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the mass isotopomer distribution for each metabolite.

-

Computational Modeling: The mass isotopomer distribution data, along with measured nutrient uptake and secretion rates, are used in computational models to calculate the intracellular metabolic fluxes.

Diagram: ¹³C-MFA Experimental Workflow

Caption: A typical experimental workflow for a ¹³C-Metabolic Flux Analysis study.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a widely used method in quantitative proteomics for the identification and quantification of proteins. In this technique, two populations of cells are grown in culture media that are identical except for the inclusion of either "light" (normal) or "heavy" (¹³C or ¹⁵N-labeled) amino acids.

Protocol 3: General Workflow for SILAC

-

Cell Culture: Two populations of cells are cultured in specialized SILAC media. One population receives medium containing normal amino acids ("light"), while the other receives medium with "heavy" amino acids (e.g., ¹³C₆-Lysine and ¹³C₆¹⁵N₄-Arginine).

-

Full Incorporation: The cells are cultured for a sufficient number of doublings to ensure complete incorporation of the labeled amino acids into their proteins.

-

Experimental Treatment: The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control).

-

Cell Lysis and Protein Mixing: The "light" and "heavy" cell populations are lysed, and their protein extracts are mixed in a 1:1 ratio.

-

Protein Digestion and LC-MS/MS Analysis: The mixed protein sample is digested into peptides, which are then analyzed by LC-MS/MS.

-

Data Analysis: The relative abundance of a peptide from the "light" and "heavy" samples is determined by comparing the intensities of their respective peaks in the mass spectrum.

Diagram: SILAC Experimental Workflow

Caption: A generalized workflow for a SILAC-based quantitative proteomics experiment.

Elucidating Signaling Pathways: The Case of mTOR

Stable isotope labeling has been instrumental in dissecting complex signaling pathways that regulate cell growth and metabolism. A prime example is the mTOR (mechanistic Target of Rapamycin) pathway, a central regulator of cellular processes that responds to nutrient availability, including amino acids.

The mTOR signaling network is comprised of two distinct complexes, mTORC1 and mTORC2. mTORC1 is acutely sensitive to amino acid levels and plays a critical role in promoting protein synthesis and cell growth. Using ¹³C and ¹⁵N labeled amino acids, researchers have been able to trace the metabolic fate of these nutrients and uncover how their presence or absence impacts mTORC1 activity and its downstream targets.

Diagram: Simplified mTORC1 Signaling Pathway

Caption: Simplified overview of mTORC1 activation by amino acids leading to protein synthesis.

Conclusion

The discovery and application of ¹³C and ¹⁵N stable isotope labeling represent a landmark in the history of biological sciences. From the revolutionary insights of Schoenheimer and Rittenberg to the high-resolution analyses of modern 'omics' technologies, these powerful tools have provided an unprecedented window into the dynamic nature of life. For researchers, scientists, and drug development professionals, a deep understanding of the principles and methodologies of stable isotope labeling is essential for designing and interpreting experiments that can unravel the complexities of biological systems and pave the way for new therapeutic interventions.

References

Technical Guide: Adenine-13C5,15N5 for Advanced Research Applications

This technical guide provides comprehensive information on Adenine-13C5,15N5, a stable isotope-labeled compound crucial for researchers, scientists, and drug development professionals. The guide details its physicochemical properties, experimental protocols for its use in metabolic studies, and visual representations of relevant pathways and workflows.

Core Compound Data: Physicochemical Properties

Stable isotope-labeled adenine, particularly the dual-labeled this compound, serves as a powerful tracer in metabolic research. Its increased mass allows for unambiguous tracking and quantification by mass spectrometry and specialized NMR techniques. Below is a comparison of its properties with related compounds.

| Property | This compound | Adenine-13C5 | Adenine (Unlabeled) |

| Synonyms | 6-Aminopurine-13C5,15N5 | 6-Aminopurine-13C5 | 6-Aminopurine, Vitamin B4 |

| CAS Number | Not Available | Not Publicly Assigned | 73-24-5[1][2] |

| Molecular Formula | ¹³C₅H₅¹⁵N₅ | ¹³C₅H₅N₅ | C₅H₅N₅[1][3] |

| Molecular Weight | 145.10 g/mol (Calculated) | 140.09 g/mol [3] | 135.13 g/mol |

| Exact Mass | 145.0617 Da (Calculated) | 140.0713 Da | 135.0545 Da |

Note: A specific CAS Registry Number for this compound is not found in major public databases. Researchers should refer to the supplier's documentation for specific lot information. The molecular weight and exact mass for this compound are theoretical values calculated based on the addition of five ¹³C and five ¹⁵N isotopes to the adenine structure.

Applications in Research and Drug Development

This compound is primarily used as a tracer to investigate biochemical pathways and cellular metabolism. Its applications include:

-

Metabolic Flux Analysis (MFA): To quantify the rate of metabolic reactions and trace the flow of carbon and nitrogen atoms through central metabolic pathways, such as nucleotide synthesis.

-

Stable Isotope Tracing (SIT): Utilized with mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the fate of adenine in nucleic acid synthesis and energy metabolism (ATP production).

-

Quantitative Analysis: Serves as an ideal internal standard for LC-MS or GC-MS methods, enabling precise quantification of unlabeled adenine and its metabolites in biological samples.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing isotopically labeled adenine. These protocols are intended as a guide and may require optimization for specific cell types or experimental conditions.

Protocol 1: Metabolic Labeling for Mass Spectrometry-Based Metabolomics

This protocol outlines the procedure for labeling cultured cells with this compound to trace its incorporation into the cellular nucleotide pool.

1. Cell Culture and Labeling: a. Culture cells to the desired confluency (typically 70-80%) in standard growth medium. b. Prepare the labeling medium by supplementing a base medium (lacking unlabeled adenine) with a known concentration of this compound (e.g., 10-100 µM). c. Remove the standard growth medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS). d. Add the prepared labeling medium to the cells and incubate for a time course determined by the specific pathway of interest (e.g., from minutes to 24 hours) to allow for the incorporation of the tracer.

2. Metabolite Extraction: a. After incubation, rapidly aspirate the labeling medium. b. Place the culture dish on dry ice and add a pre-chilled extraction solvent (e.g., 80% methanol, -80°C) to quench metabolic activity instantly. c. Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube. d. Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris and proteins.

3. Sample Preparation and Analysis: a. Transfer the supernatant containing the polar metabolites to a new tube. b. Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). c. Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile). d. Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS) to separate and detect the labeled and unlabeled adenine-containing metabolites (e.g., AMP, ADP, ATP). e. Data analysis involves identifying the mass shifts corresponding to the incorporation of ¹³C and ¹⁵N isotopes to determine the extent of labeling and metabolic flux.

Protocol 2: Isotopic Labeling of RNA for NMR Spectroscopy

This protocol describes a general method for preparing uniformly ¹³C and ¹⁵N-labeled RNA for structural and dynamic studies by NMR spectroscopy.

1. Preparation of Labeled Nucleotide Triphosphates (NTPs): a. Grow a suitable microorganism (e.g., E. coli) in a minimal medium where the sole carbon and nitrogen sources are ¹³C-labeled glucose and ¹⁵N-labeled ammonium chloride, respectively. b. Harvest the cells and extract the total nucleic acids. c. Hydrolyze the nucleic acids to nucleotide monophosphates (NMPs). d. Enzymatically convert the labeled NMPs to the corresponding nucleotide triphosphates (NTPs: ATP, GTP, CTP, UTP). Purify the resulting labeled NTPs.

2. In Vitro Transcription: a. Set up an in vitro transcription reaction using a DNA template encoding the RNA of interest, T7 RNA polymerase, and the prepared ¹³C/¹⁵N-labeled NTPs. b. Incubate the reaction at 37°C for several hours. c. Purify the resulting labeled RNA transcript using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

3. NMR Sample Preparation and Analysis: a. Desalt and buffer-exchange the purified RNA into a suitable NMR buffer (e.g., a low-salt buffer containing D₂O). b. Concentrate the RNA sample to the desired concentration for NMR analysis (typically 0.5-1.0 mM). c. Acquire heteronuclear multi-dimensional NMR spectra (e.g., ¹H-¹⁵N HSQC, ¹H-¹³C HSQC) to study the structure and dynamics of the RNA molecule. The isotopic labels allow for the resolution of spectral overlap and the application of advanced NMR experiments.

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key concepts relevant to the use of this compound.

Caption: Incorporation of labeled adenine into nucleotides via the purine salvage pathway.

References

- 1. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]

- 2. An optimization method for untargeted MS-based isotopic tracing investigations of metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Schematic diagram of de novo and salvage purine nucleotide synthesis with points of regulation by Akt [pfocr.wikipathways.org]

Understanding Mass Shift in 13C and 15N Labeled Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, methodologies, and applications of stable isotope labeling with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N). It is designed to be a valuable resource for researchers, scientists, and drug development professionals utilizing mass spectrometry-based techniques to investigate cellular metabolism, protein dynamics, and drug discovery. This guide delves into the core concepts of mass shift analysis, offering detailed experimental protocols, quantitative data, and visual representations of key biological pathways and workflows.

Core Principles of ¹³C and ¹⁵N Isotopic Labeling

Stable isotope labeling is a powerful technique that involves the introduction of non-radioactive heavy isotopes, such as ¹³C and ¹⁵N, into molecules of interest.[1] These labeled compounds are chemically identical to their naturally abundant counterparts but possess a greater mass. When introduced into biological systems, these stable isotopes are incorporated into newly synthesized biomolecules, including proteins and metabolites.[1] This incorporation results in a predictable increase in the mass of these molecules, a phenomenon known as a "mass shift."

Mass spectrometry (MS) is the primary analytical technique used to detect and quantify this mass shift.[2] By measuring the mass-to-charge ratio (m/z) of molecules, MS can distinguish between the "light" (unlabeled) and "heavy" (labeled) forms of a biomolecule. The magnitude of the mass shift is directly proportional to the number of incorporated heavy isotopes. For instance, an arginine amino acid uniformly labeled with six ¹³C atoms will exhibit a mass shift of +6 Daltons (Da) compared to its unlabeled form.[3]

The ability to differentiate and quantify labeled and unlabeled species provides a dynamic window into cellular processes. This approach is fundamental to two major applications: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics and Metabolic Flux Analysis (MFA) for studying metabolic pathways.

Quantitative Data Presentation: Mass Shift in Labeled Compounds

The precise mass shift observed in a mass spectrometer is dependent on the specific isotope used and the number of labeled atoms incorporated into the molecule. The following tables summarize the theoretical mass shifts for commonly used ¹³C and ¹⁵N labeled amino acids in SILAC experiments and for key metabolites in metabolic tracing studies.

Table 1: Theoretical Mass Shifts for ¹³C and ¹⁵N Labeled Amino Acids in SILAC

| Amino Acid | Isotopic Label | Chemical Formula of Label | Mass Shift (Da) |

| Arginine | ¹³C₆ | C₆H₁₄N₄O₂ | +6.0201 |

| Arginine | ¹³C₆, ¹⁵N₄ | C₆H₁₄N₄O₂ | +9.9915 |

| Lysine | ¹³C₆ | C₆H₁₄N₂O₂ | +6.0201 |

| Lysine | ¹³C₆, ¹⁵N₂ | C₆H₁₄N₂O₂ | +8.0142 |

| Proline | ¹³C₅ | C₅H₉NO₂ | +5.0168 |

| Leucine | ¹³C₆ | C₆H₁₃NO₂ | +6.0201 |

| Methionine | ¹³C₅ | C₅H₁₁NO₂S | +5.0168 |

Table 2: Expected Mass Shifts for Uniformly ¹³C-Labeled Key Metabolites

| Metabolite | Chemical Formula | Number of Carbons | Expected Mass Shift (Da) |

| Glucose | C₆H₁₂O₆ | 6 | +6.0201 |

| Pyruvate | C₃H₄O₃ | 3 | +3.0101 |

| Lactate | C₃H₆O₃ | 3 | +3.0101 |

| Citrate | C₆H₈O₇ | 6 | +6.0201 |

| Succinate | C₄H₆O₄ | 4 | +4.0134 |

| Glutamate | C₅H₉NO₄ | 5 | +5.0168 |

| Aspartate | C₄H₇NO₄ | 4 | +4.0134 |

Experimental Protocols

This section provides detailed methodologies for two key applications of ¹³C and ¹⁵N labeling: SILAC for quantitative proteomics and ¹³C-Metabolic Flux Analysis.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a widely used method for the relative quantification of proteins between two or more cell populations.[3] The protocol involves metabolically labeling the proteome of one cell population with "heavy" amino acids, while the control population is grown in the presence of "light," natural abundance amino acids.

Materials:

-

Cells of interest

-

SILAC-grade cell culture medium (deficient in arginine and lysine)

-

"Light" L-Arginine and L-Lysine

-

"Heavy" ¹³C₆-L-Arginine and ¹³C₆,¹⁵N₂-L-Lysine

-

Dialyzed fetal bovine serum (dFBS)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE equipment and reagents

-

In-gel digestion kit (containing DTT, iodoacetamide, and trypsin)

-

Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

-

Cell Culture and Labeling:

-

Culture two populations of cells in parallel.

-

For the "light" population, supplement the SILAC medium with light L-Arginine (final concentration ~84 mg/L) and L-Lysine (final concentration ~146 mg/L).

-

For the "heavy" population, supplement the SILAC medium with the corresponding heavy amino acids.

-

Culture the cells for at least five to six cell doublings to ensure complete incorporation of the labeled amino acids.

-

-

Experimental Treatment:

-

Once labeling is complete, treat the cell populations according to the experimental design (e.g., drug treatment vs. vehicle control).

-

-

Cell Lysis and Protein Quantification:

-

Harvest the cells, wash with PBS, and lyse them using a suitable lysis buffer.

-

Quantify the protein concentration of each lysate.

-

-

Sample Mixing and Protein Digestion:

-

Mix equal amounts of protein from the "light" and "heavy" lysates.

-

Separate the mixed protein sample by SDS-PAGE.

-

Excise the protein bands and perform in-gel digestion with trypsin.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptide mixture by LC-MS/MS. The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the isotopic label.

-

-

Data Analysis:

-

Use specialized software (e.g., MaxQuant) to identify peptides and quantify the relative abundance of proteins based on the intensity ratios of the "light" and "heavy" peptide pairs.

-

¹³C-Metabolic Flux Analysis (MFA)

¹³C-MFA is a technique used to quantify the rates (fluxes) of metabolic reactions within a cell. It involves introducing a ¹³C-labeled substrate (e.g., ¹³C-glucose) and measuring the resulting distribution of ¹³C isotopes in downstream metabolites.

Materials:

-

Cells of interest

-

Culture medium with a defined composition

-

¹³C-labeled substrate (e.g., [U-¹³C₆]-glucose)

-

Quenching solution (e.g., cold methanol)

-

Extraction solvent (e.g., methanol/water/chloroform mixture)

-

Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Cell Culture and Labeling:

-

Culture cells to a desired density in a standard medium.

-

Switch the cells to a medium containing the ¹³C-labeled substrate. The concentration of the labeled substrate should be optimized for the specific cell type and experimental goals.

-

-

Time-Course Sampling:

-

Harvest cells at different time points after the introduction of the labeled substrate to capture the dynamics of isotope incorporation.

-

-

Metabolite Quenching and Extraction:

-

Rapidly quench metabolic activity by adding a cold quenching solution.

-

Extract the intracellular metabolites using an appropriate solvent system.

-

-

Sample Analysis by Mass Spectrometry:

-

Analyze the extracted metabolites by GC-MS or LC-MS to determine the mass isotopomer distribution (MID) for each metabolite of interest. The MID represents the fractional abundance of each isotopologue (a molecule with a specific number of heavy isotopes).

-

-

Data Analysis and Flux Calculation:

-

Correct the raw MS data for the natural abundance of stable isotopes.

-

Use specialized software (e.g., INCA, Metran) to fit the measured MIDs to a metabolic network model. This process allows for the calculation of intracellular metabolic fluxes.

-

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate key signaling pathways and experimental workflows relevant to ¹³C and ¹⁵N labeling studies.

Caption: Simplified mTOR signaling pathway.

Caption: Overview of the Glycolysis pathway.

Caption: General experimental workflow.

References

Methodological & Application

Application Note: Quantitative Analysis of Adenine in Biological Matrices using Adenine-¹³C₅,¹⁵N₅ as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction